Methyl5-(1H-pyrazol-3-yl)furan-2-carboxylate
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Overview
Description
Methyl5-(1H-pyrazol-3-yl)furan-2-carboxylate is a heterocyclic compound that combines a pyrazole ring and a furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl5-(1H-pyrazol-3-yl)furan-2-carboxylate typically involves multi-step reactions. One common method includes the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and different aromatic amines under reflux conditions in acetic acid . Another method involves the reaction of 2-furoylacetonitrile with phenylhydrazine at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl5-(1H-pyrazol-3-yl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrazole and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions include various substituted pyrazole and furan derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Methyl5-(1H-pyrazol-3-yl)furan-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl5-(1H-pyrazol-3-yl)furan-2-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s furan and pyrazole rings allow it to interact with various biological pathways, making it a versatile molecule for drug development .
Comparison with Similar Compounds
Similar Compounds
Pyrazole derivatives: Compounds like 1H-pyrazole-4-carboxamide and 1H-pyrazole-3-carboxylic acid share structural similarities.
Furan derivatives: Compounds such as furan-2-carboxylic acid and furan-3-carboxylic acid are structurally related.
Uniqueness
Methyl5-(1H-pyrazol-3-yl)furan-2-carboxylate is unique due to its combination of both pyrazole and furan rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8N2O3 |
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Molecular Weight |
192.17 g/mol |
IUPAC Name |
methyl 5-(1H-pyrazol-5-yl)furan-2-carboxylate |
InChI |
InChI=1S/C9H8N2O3/c1-13-9(12)8-3-2-7(14-8)6-4-5-10-11-6/h2-5H,1H3,(H,10,11) |
InChI Key |
XQTONZDSYPQURC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C2=CC=NN2 |
Origin of Product |
United States |
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